molecular formula C14H17NO4S B12168695 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B12168695
M. Wt: 295.36 g/mol
InChI Key: HOKQHXACELTPIH-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic acetamide derivative characterized by a 2,3-dihydrobenzofuran moiety linked to a sulfone-containing tetrahydrothiophen ring via an acetamide bridge. The 2,3-dihydrobenzofuran group introduces conformational rigidity, while the 1,1-dioxidotetrahydrothiophen (tetrahydrothiophene sulfone) substituent enhances polarity and metabolic stability due to the sulfone group’s resistance to oxidation .

Properties

Molecular Formula

C14H17NO4S

Molecular Weight

295.36 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C14H17NO4S/c16-14(15-12-4-6-20(17,18)9-12)8-10-1-2-11-3-5-19-13(11)7-10/h1-2,7,12H,3-6,8-9H2,(H,15,16)

InChI Key

HOKQHXACELTPIH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CC2=CC3=C(CCO3)C=C2

Origin of Product

United States

Biological Activity

The compound 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a novel derivative that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety combined with a tetrahydrothiophene structure, which is known for contributing to various biological activities. The presence of the acetamide group enhances its solubility and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit a range of biological activities including:

  • Anticancer Activity : Many benzofuran derivatives show significant cytotoxic effects against various cancer cell lines.
  • Antioxidant Properties : Certain derivatives have been noted for their ability to scavenge free radicals.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential.

Studies have highlighted that benzofuran derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction. For instance, compounds structurally related to our target compound have shown the ability to increase ROS levels in K562 leukemia cells, leading to apoptosis via mitochondrial pathways .

Case Studies

  • K562 Cells Study : In a study involving K562 cells, compounds similar to 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide were tested for their pro-apoptotic effects. Results indicated a significant increase in caspase activity after prolonged exposure, suggesting strong apoptotic potential .
  • Cytotoxicity Assays : A range of benzofuran analogues were screened for their cytotoxic effects against Erlich ascites carcinoma (EAC) cells. The presence of specific functional groups was found to enhance their anticancer efficacy significantly .

Antioxidant Properties

The antioxidant capacity of benzofuran derivatives is attributed to their ability to donate electrons and neutralize free radicals. This property is crucial in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could make it a candidate for treating inflammatory diseases.

Data Summary Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis via ROS generation
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activities
Research indicates that compounds with similar structures to 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide exhibit significant antitumor effects. For instance, derivatives synthesized from related benzofuran and thiophene structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. A study published in Molecules highlighted the synthesis of polyfunctionally substituted heterocyclic compounds derived from similar precursors, demonstrating their efficacy against tumor cells through various mechanistic pathways .

Case Studies

Case Study 1: Antitumor Evaluation
In a notable case study, researchers synthesized a series of compounds based on the structure of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide and evaluated their antitumor properties against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting a potential for development as novel anticancer agents .

Case Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism of action for compounds similar to 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide. Using advanced techniques such as NMR and mass spectrometry, researchers identified specific interactions with cellular targets that lead to apoptosis in malignant cells. This research underscores the compound's potential role in targeted cancer therapy .

Future Research Directions

Given the promising applications observed thus far, future research should focus on:

  • In Vivo Studies: Conducting animal model studies to assess the pharmacokinetics and therapeutic efficacy in a biological context.
  • Structure-Activity Relationship (SAR) Studies: Investigating how variations in the chemical structure affect biological activity to optimize lead compounds.
  • Combination Therapies: Exploring the potential of using this compound in combination with existing chemotherapeutics to enhance efficacy and reduce resistance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Based Acetamides (Patent Derivatives)

The European patent EP3 348 550A1 describes compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide and N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide . These share the acetamide core but differ in key substituents:

  • Benzothiazole vs.
  • Trifluoromethyl Group : The 6-trifluoromethyl substituent in patent derivatives increases lipophilicity and electron-withdrawing effects, which may improve membrane permeability or stability against enzymatic degradation.
  • Methoxy/Phenyl Groups : The 3-methoxyphenyl or phenyl acetamide substituents in these compounds contrast with the sulfone-containing tetrahydrothiophen in the target molecule, suggesting divergent solubility and hydrogen-bonding profiles.

Structural Implications : The target compound’s sulfone group likely enhances water solubility compared to the trifluoromethylbenzothiazole derivatives, while the dihydrobenzofuran may reduce rotational freedom relative to the benzothiazole’s planar structure.

Chloroacetamide Herbicides (Pesticide Derivatives)

lists agrochemicals such as alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) . Key comparisons include:

  • Chlorine Substituent : The chloro group in these herbicides is critical for herbicidal activity, likely interacting with plant enzyme targets (e.g., acetolactate synthase). The target compound lacks this moiety, suggesting different biological targets.
  • Aryl/Alkyl Groups : Alachlor and pretilachlor feature diethylphenyl and alkoxyalkyl groups, which enhance hydrophobicity and soil adsorption. In contrast, the target compound’s dihydrobenzofuran and sulfone groups may favor polar interactions, reducing environmental persistence.

Dihydrobenzofuran Analog (CAS 880787-69-9)

The compound 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide (CAS 880787-69-9) shares nearly identical structural motifs with the target compound, differing only in the substitution pattern on the benzofuran ring (4,6-dimethyl vs. 2,3-dihydro) .

  • Conformational Flexibility : The 2,3-dihydro group in the target compound restricts ring puckering, possibly favoring specific bioactive conformations unavailable to the dimethyl-substituted analog.

Tabulated Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Potential Applications
2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide Dihydrobenzofuran 1,1-dioxidotetrahydrothiophen-3-yl Sulfone, acetamide Medicinal chemistry research
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole 6-trifluoromethyl, 3-methoxyphenyl Trifluoromethyl, methoxy Pharmaceutical development
Alachlor Chloroacetamide 2,6-diethylphenyl, methoxymethyl Chloro, alkoxy Herbicide
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide Dimethylbenzofuran 4,6-dimethyl, 1,1-dioxidotetrahydrothiophen-3-yl Sulfone, methyl Research analog

Research Findings and Implications

  • Hydrogen-Bonding Patterns : The sulfone group in the target compound may participate in stronger hydrogen-bonding interactions compared to the chloro or trifluoromethyl groups in analogs, influencing crystal packing or target binding .
  • Metabolic Stability : Sulfones are generally more resistant to oxidative metabolism than thioethers or alkyl groups, suggesting improved pharmacokinetics in drug design .
  • Agrochemical vs. Pharmaceutical Design : Chloroacetamides prioritize hydrophobicity for soil activity, while the target compound’s polar sulfone and rigid benzofuran may favor drug-like properties such as solubility and target specificity .

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